molecular formula C63H113N11O12 B020441 Cyclosporin D CAS No. 63775-96-2

Cyclosporin D

Cat. No. B020441
CAS RN: 63775-96-2
M. Wt: 1216.6 g/mol
InChI Key: ZNVBEWJRWHNZMK-SYOLRUPNSA-N
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Description

Synthesis Analysis

Cyclosporin D is synthesized by a multifunctional enzyme known as cyclosporin synthetase, which activates precursor amino acids to thioesters, followed by specific N-methylation reactions and peptide bond formation. This process results in the stepwise synthesis of a single linear peptide precursor, indicating an assembly belt-like mechanism for cyclosporin A synthesis, which can be extrapolated to cyclosporin D (Dittmann et al., 1994). Further, the enzyme's complex structure, approximately 800 kDa, underscores the intricate nature of cyclosporin biosynthesis (Lawen & Zocher, 1990).

Molecular Structure Analysis

The molecular structure of cyclosporin D, like other cyclosporins, is characterized by a cyclic peptide backbone. This structure facilitates a unique conformation that is crucial for its biological function. Studies involving cyclosporin A provide insights into the conformational dynamics of these molecules, indicating a similar structural behavior for cyclosporin D (Bernardi et al., 2008).

Chemical Reactions and Properties

Cyclosporin D's chemical properties are highlighted by its interactions and reactions with various enzymes and substrates. The cyclosporin synthetase enzyme plays a pivotal role in its synthesis through ATP-pyrophosphate exchange reactions and specific N-methylations (Zocher et al., 1986). These reactions emphasize the complexity and specificity of cyclosporin D's enzymatic synthesis pathway.

Physical Properties Analysis

The physical properties of cyclosporin D, such as solubility and stability, are influenced by its molecular structure and composition. Its lipophilic nature, combined with a cyclic peptide structure, affects its solubility in different solvents and its overall stability under various conditions. The study of cyclosporin A in sodium dodecyl sulfate (SDS) micelles hints at similar solubility characteristics for cyclosporin D, given their structural similarities (Bernardi et al., 2008).

Scientific Research Applications

  • Immunosuppressant in Transplant Medicine

    • Cyclosporine has been established as a gold standard for its immunosuppressant action .
    • It is used to prevent the body from rejecting a transplanted organ, such as a liver or kidney .
    • The drug works by suppressing the activity of certain cells in the immune system that can reject the transplanted organ .
  • Treatment of Autoimmune Diseases

    • Cyclosporine is used in treating a broad spectrum of diseases like rheumatoid arthritis and psoriasis .
    • It works by reducing the activity of the immune system, which reduces the symptoms of these diseases .
  • Treatment of Dry Eye Syndrome

    • Cyclosporine is proven to be a valuable ophthalmic therapeutic for Dry Eye Disease (DED) through its immunomodulatory actions and regulation of the adaptive immune response .
    • It is used in eye drops that are applied directly to the eyes .
  • Drug Delivery Research

    • The broad spectrum of cyclosporine demands efficient delivery systems by several routes .
    • Several novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres were developed to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .

Future Directions

The future aspects of oral drug delivery system may be focused on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation . Similarly, various nanoformulations can be used for improving GIT absorption or drug cocktails to overcome the cytochrome P-450 metabolism .

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBEWJRWHNZMK-SYOLRUPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017529
Record name Cyclosporin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1216.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosporin D

CAS RN

63775-96-2
Record name Cyclosporin D
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosporin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclosporin d
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOSPORIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZD3I5M2HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin D
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Cyclosporin D
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Cyclosporin D
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Cyclosporin D
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Cyclosporin D
Reactant of Route 6
Cyclosporin D

Citations

For This Compound
850
Citations
P Sedmera, V Havliček, A Jegorov, AL Segre - Tetrahedron letters, 1995 - Elsevier
… Cyclosporin D Hydroperoxide, … No detectable amounts of 1 were found in sample of cyclosporin D subjected to the same isolation and purifica- …
Number of citations: 25 www.sciencedirect.com
XUR JIANG, SM Kelsey, YUL Wn… - British journal of …, 1995 - Wiley Online Library
… PSC 833, a new cyclosporin D derivative, exerts a higher MDR reversal activity but lacks toxic or immunosuppressive effects. The drug‐resistant sublines K/DAV 10 .,, K/DAU 200 . K/…
Number of citations: 53 onlinelibrary.wiley.com
H Li, F Zhang, Q Jin, T Zhu - Journal of Chromatography A, 2021 - Elsevier
… cyclosporin D was successfully purified from 300 mg crude extract sample. The purity was 95.2% after five cycles, determined by HPLC. The structure of cyclosporin D … that cyclosporin D …
Number of citations: 10 www.sciencedirect.com
M Vogeser, U Spöhrer - 2005 - degruyter.com
… cyclosporin D … cyclosporin D, respectively. In this article it is demonstrated that limited chromatography with co-elution of such metabolites together with cyclosporin A and cyclosporin D …
Number of citations: 38 www.degruyter.com
KM Corbett, L Ford, DB Warren… - Journal of Medicinal …, 2021 - ACS Publications
Cyclosporins are natural or synthetic undecapeptides with a wide range of actual and potential pharmaceutical applications. Several members of the cyclosporin compound family have …
Number of citations: 38 pubs.acs.org
SG Carruthers, DJ Freeman, JC Koegler… - Clinical …, 1983 - academic.oup.com
… drug, cyclosporin A, in biological fluids with use of its analogs cyclosporin C and cyclosporin D as internal standards. The method is reproducible and accurate and appears to be …
Number of citations: 151 academic.oup.com
K Tanaka, M Hirai, Y Tanigawara, M Yasuhara… - Pharmaceutical …, 1996 - Springer
… and Vinblastine in the order of cyclosporin D, dihydrocyclosporin D > cyclosporin A > FK506 > … The inhibitory effect of cyclosporin D was concentrationdependent. The inhibitory effect of …
Number of citations: 48 link.springer.com
RM Wenger - Helvetica chimica acta, 1984 - Wiley Online Library
… ] then have, according to the peptide nomenclature, the following names: [Ala2]cyclosporine for cyclosporin B, [Thr2]cyclosporine for cyclosporin C, [Va12]cyclosporine for cyclosporin D …
Number of citations: 207 onlinelibrary.wiley.com
K Mizuno, Y Furuhashi, T Misawa, M Iwata… - Anticancer …, 1992 - europepmc.org
… was found to be in the other of cyclosporin D greater than A greater than C greater than H. It was found that cyclosporin D, which has relatively weak immunosuppressive activity, …
Number of citations: 32 europepmc.org
H Dai, S Luo, A Yin, A Peng - Zhonghua xue ye xue za zhi …, 2002 - europepmc.org
Objective To explore the efficacy of PSC 833 on multidrug resistance (MDR) reversal and its mechanism. Methods Human erythroleukemic cell line K562 and its doxorubicin-resistant …
Number of citations: 3 europepmc.org

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